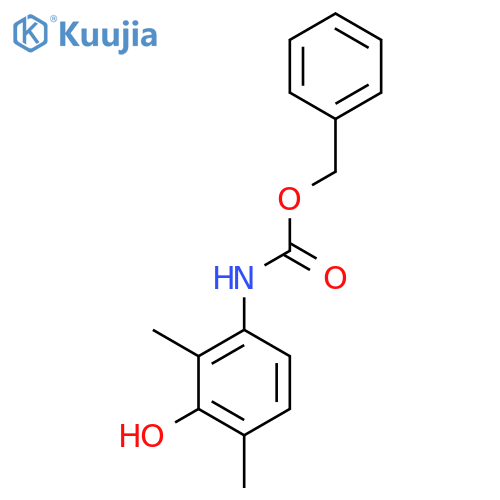Cas no 1876310-63-2 (benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate)

1876310-63-2 structure
商品名:benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate
CAS番号:1876310-63-2
MF:C16H17NO3
メガワット:271.311084508896
MDL:MFCD33406502
CID:5614031
PubChem ID:130580909
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate
- EN300-3210787
- 1876310-63-2
-
- MDL: MFCD33406502
- インチ: 1S/C16H17NO3/c1-11-8-9-14(12(2)15(11)18)17-16(19)20-10-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3,(H,17,19)
- InChIKey: GCTRETWYEMQOQR-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(C)=C(C=1C)O)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 271.12084340g/mol
- どういたいしつりょう: 271.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3210787-5g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 5g |
$2028.0 | 2023-09-04 | ||
| Enamine | EN300-3210787-0.05g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
| Enamine | EN300-3210787-5.0g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
| Enamine | EN300-3210787-1.0g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-3210787-2.5g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
| Enamine | EN300-3210787-0.1g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
| Enamine | EN300-3210787-0.25g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
| Enamine | EN300-3210787-10g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 10g |
$3007.0 | 2023-09-04 | ||
| Enamine | EN300-3210787-1g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 1g |
$699.0 | 2023-09-04 | ||
| Enamine | EN300-3210787-10.0g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate 関連文献
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
1876310-63-2 (benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate) 関連製品
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
